molecular formula C13H15N7 B2949894 2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile CAS No. 2415630-31-6

2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile

Cat. No.: B2949894
CAS No.: 2415630-31-6
M. Wt: 269.312
InChI Key: FRYRZSXNMXMTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is a complex organic compound featuring a pyrimidine ring substituted with a piperazine moiety and a 1-methylimidazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

. Common synthetic routes include:

  • Condensation Reactions: : These reactions involve the condensation of appropriate precursors, such as pyrimidine derivatives and piperazine, under controlled conditions.

  • Substitution Reactions: : Substitution reactions are used to introduce the 1-methylimidazole group into the piperazine ring.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires the use of specialized reactors and precise control of reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be employed to reduce specific functional groups within the compound.

  • Substitution: : Substitution reactions are common, where different substituents can replace existing groups on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or biological probes.

Medicine

The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its interaction with biological targets can be explored for therapeutic purposes.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial applications where its unique properties are advantageous.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylimidazole: : A simpler imidazole derivative with similar structural features.

  • 4-[2-(1-Methylimidazol-2-yl)ethyl]benzoic acid: : Another compound containing the 1-methylimidazole group.

  • Tris[(1-methylimidazol-2-yl)methyl]amine: : A compound with multiple 1-methylimidazole groups.

Uniqueness

2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is unique due to its combination of pyrimidine and piperazine rings, which provides distinct chemical and biological properties compared to simpler imidazole derivatives.

Properties

IUPAC Name

2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7/c1-18-5-4-16-13(18)20-8-6-19(7-9-20)12-15-3-2-11(10-14)17-12/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYRZSXNMXMTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C3=NC=CC(=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.